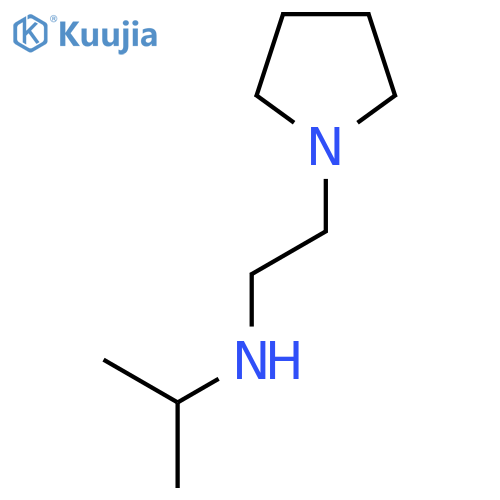

Cas no 1042540-67-9 (Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine)

Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine 化学的及び物理的性質

名前と識別子

-

- Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine

- N-(2-(pyrrolidin-1-yl)ethyl)propan-2-amine

- (propan-2-yl)[2-(pyrrolidin-1-yl)ethyl]amine

-

- MDL: MFCD11159840

- インチ: 1S/C9H20N2/c1-9(2)10-5-8-11-6-3-4-7-11/h9-10H,3-8H2,1-2H3

- InChIKey: XGZHZPXRRLLJED-UHFFFAOYSA-N

- ほほえんだ: N1(CCNC(C)C)CCCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 95.7

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 15.3

Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1025-1g |

Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine |

1042540-67-9 | 97% | 1g |

¥8726.45 | 2025-01-22 | |

| eNovation Chemicals LLC | D967912-1g |

Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine |

1042540-67-9 | 95% | 1g |

$1115 | 2024-07-28 | |

| eNovation Chemicals LLC | D967912-250mg |

Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine |

1042540-67-9 | 95% | 250mg |

$455 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1025-50mg |

Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine |

1042540-67-9 | 97% | 50mg |

¥1530.19 | 2025-01-22 | |

| abcr | AB536550-250mg |

Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine; . |

1042540-67-9 | 250mg |

€700.90 | 2025-02-19 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1025-5g |

Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine |

1042540-67-9 | 97% | 5g |

¥34958.27 | 2025-01-22 | |

| Ambeed | A834560-1g |

Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine |

1042540-67-9 | 97% | 1g |

$610.0 | 2024-08-02 | |

| eNovation Chemicals LLC | D967912-50mg |

Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine |

1042540-67-9 | 95% | 50mg |

$215 | 2025-03-01 | |

| eNovation Chemicals LLC | D967912-500mg |

Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine |

1042540-67-9 | 95% | 500mg |

$665 | 2025-02-21 | |

| eNovation Chemicals LLC | D967912-250mg |

Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine |

1042540-67-9 | 95% | 250mg |

$455 | 2025-02-21 |

Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine 関連文献

-

1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amineに関する追加情報

Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine (CAS No. 1042540-67-9): A Comprehensive Overview

Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine, identified by its Chemical Abstracts Service number CAS No. 1042540-67-9, is a compound of significant interest in the field of pharmaceutical research and development. This amine derivative, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug design. The compound's unique structural features, including the presence of a pyrrolidine moiety and an isopropyl group, make it a versatile scaffold for synthesizing novel bioactive molecules.

The pyrrolidine ring is a prominent feature in many pharmacologically active compounds, known for its ability to enhance binding affinity and metabolic stability. In Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine, this moiety is linked to an ethyl chain, further modified by an isopropyl substituent. This structural configuration not only contributes to the compound's solubility and bioavailability but also opens up possibilities for diverse chemical modifications, enabling the exploration of various pharmacological pathways.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine and biological targets. Studies have indicated that the compound exhibits promising binding properties with certain enzymes and receptors, suggesting its potential as a lead compound in the development of therapeutic agents. For instance, preliminary computational studies have shown that the pyrrolidine ring can form stable hydrogen bonds with polar residues in protein targets, enhancing the compound's binding affinity.

The incorporation of the isopropyl group in the molecular structure appears to influence the compound's pharmacokinetic profile. This modification can affect both the lipophilicity and metabolic stability of the molecule, which are critical factors in drug development. By fine-tuning these properties, researchers can optimize the compound for better absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

In vitro studies have begun to explore the biological activity of Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine. Initial experiments have demonstrated its potential inhibitory effects on certain enzymatic pathways relevant to inflammatory and neurological disorders. The compound's ability to modulate these pathways makes it a candidate for further investigation in preclinical models. Additionally, its structural similarity to known bioactive molecules suggests that it may serve as a valuable scaffold for designing next-generation drugs with improved efficacy and reduced side effects.

The synthesis of Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and nucleophilic substitution reactions, have been employed to construct the desired molecular framework. The use of chiral auxiliaries or asymmetric catalysts may be necessary to achieve enantiomerically pure forms of the compound, which are often crucial for pharmaceutical applications.

The growing interest in this compound underscores its potential as a building block for innovative drug candidates. Researchers are increasingly leveraging high-throughput screening technologies to identify new applications for Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine. These efforts aim to uncover novel therapeutic indications and expand its utility in addressing complex diseases. Collaborative initiatives between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

The regulatory landscape for novel compounds like Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine is evolving, with increasing emphasis on safety and efficacy assessments before clinical translation. Regulatory agencies require comprehensive data on the compound's pharmacological properties, toxicological profile, and manufacturing processes. Compliance with these stringent requirements ensures that only well-characterized and safe compounds proceed to human testing.

The future prospects for Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine appear promising, with ongoing research aimed at elucidating its full potential in drug development. Advances in synthetic chemistry, coupled with innovative drug design strategies, are likely to enhance its applicability across multiple therapeutic domains. As our understanding of biological systems continues to expand, compounds like this are poised to play a pivotal role in addressing unmet medical needs.

1042540-67-9 (Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine) 関連製品

- 2446803-91-2(INDEX NAME NOT YET ASSIGNED)

- 2549063-12-7(5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2,4-dimethyl-1,3-thiazole)

- 1484840-22-3(1-[(3-methylpiperidin-1-yl)methyl]cyclohexan-1-ol)

- 2034352-79-7(5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide)

- 1361857-44-4(2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 32602-11-2(6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-)

- 2171947-58-1(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}oxy)acetic acid)

- 1426444-81-6({2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride)

- 2171929-91-0(5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid)